molecular formula C10H8OS2 B1580976 5-ACETYL-2,2'-BITHIENYL CAS No. 3515-18-2

5-ACETYL-2,2'-BITHIENYL

Cat. No. B1580976
M. Wt: 208.3 g/mol
InChI Key: GKGAOTYPISAEEK-UHFFFAOYSA-N
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Patent
US05747525

Procedure details

2.40 g of 2,2'-bithiophene was dissolved in 8 ml of acetic anhydride and refluxed under nitrogen gas atmosphere. 6 drops of phosphoric acid (85%) was added and reacted for 5 hours. The reaction mixture was poured onto 200 g of crushed ice cubes and stirred for 1 h. The solid deposited was collected and vacuum distilled, 5-acetyl-2,2'-bithiophene 1.98 g was obtained at 148° C./0.8 mm-Hg and the melting point was 112°-113° C. The residue was recrystallized from dioxane and 0.25 g of 5,5'-diacetyl-2,2'-bithiophene with melting point of 236°-9° C. was obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>P(=O)(O)(O)O>[C:11]([C:5]1[S:1][C:2]([C:6]2[S:7][CH:8]=[CH:9][CH:10]=2)=[CH:3][CH:4]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=CC1
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen gas atmosphere
CUSTOM
Type
CUSTOM
Details
reacted for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solid deposited was collected
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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